5-Formyl-2-methoxyphenyl benzoate
Overview
Description
5-Formyl-2-methoxyphenyl benzoate is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is particularly significant in the production of bisbibenzyls, a class of natural products known for their diverse biological activities. The compound features a formyl group and a methoxy group attached to a phenyl ring, which is further esterified with benzoic acid.
Synthesis Analysis
The synthesis of 5-Formyl-2-methoxyphenyl benzoate involves a condensation reaction starting from methyl 4-bromobenzoate and iso-vanilline. The optimization of reaction conditions, such as the choice of catalyst and condensing agents, is crucial for achieving high yields. Cupric oxide has been identified as an effective catalyst, while a combination of calcium carbonate and potassium carbonate serves as the best condensing agent. The optimal material ratio for the reactants and catalysts has been established, and the reaction time is approximately 16 hours to complete the synthesis .
Molecular Structure Analysis
Although the provided data does not include direct information about the molecular structure of 5-Formyl-2-methoxyphenyl benzoate, related compounds have been characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray powder diffraction. For instance, a solvated organic compound with a similar structure was found to have a triclinic geometry with specific unit cell parameters . These techniques are essential for confirming the structure of synthesized compounds, including 5-Formyl-2-methoxyphenyl benzoate.
Chemical Reactions Analysis
The formyl group in 5-Formyl-2-methoxyphenyl benzoate is a reactive functional group that can participate in various chemical reactions, such as the formation of Schiff bases or undergoing reduction. The methoxy group can also influence the reactivity of the compound, although specific reactions involving 5-Formyl-2-methoxyphenyl benzoate are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Formyl-2-methoxyphenyl benzoate, such as melting point, boiling point, solubility, and stability, are important for its handling and application in chemical synthesis. While the provided data does not include these details, such properties can typically be inferred from the functional groups present in the molecule and can be determined experimentally through various analytical techniques.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis in Organic Chemistry : 5-Formyl-2-methoxyphenyl benzoate is used as an important intermediate in the synthesis of bisbibenzyls, a series of natural products with versatile biological activities. In a study, this compound was synthesized from methyl 4-bromobenzoate and iso-vanilline using a condensation reaction, highlighting its significance in organic synthesis processes (Lou Hong-xiang, 2012).
Applications in Materials Science
- Photophysical Properties in Luminescence : In a study on the photophysical properties of certain compounds, it was noted that introducing methoxy groups, similar to those in 5-Formyl-2-methoxyphenyl benzoate, can significantly impact the luminescence properties of these materials, suggesting potential applications in materials science and engineering (Soyeon Kim et al., 2021).
Biological and Medical Research
- Inhibition of Tubulin Polymerization : A study found that methoxy-substituted compounds like 5-Formyl-2-methoxyphenyl benzoate inhibit tubulin polymerization, a crucial process in cell division. This suggests potential applications in cancer research and treatment, as tubulin inhibitors are a class of compounds that can disrupt cell division in cancer cells (R. Gastpar et al., 1998).
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVLEKYAOMQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359313 | |
Record name | 5-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl benzoate | |
CAS RN |
53440-24-7 | |
Record name | 5-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.